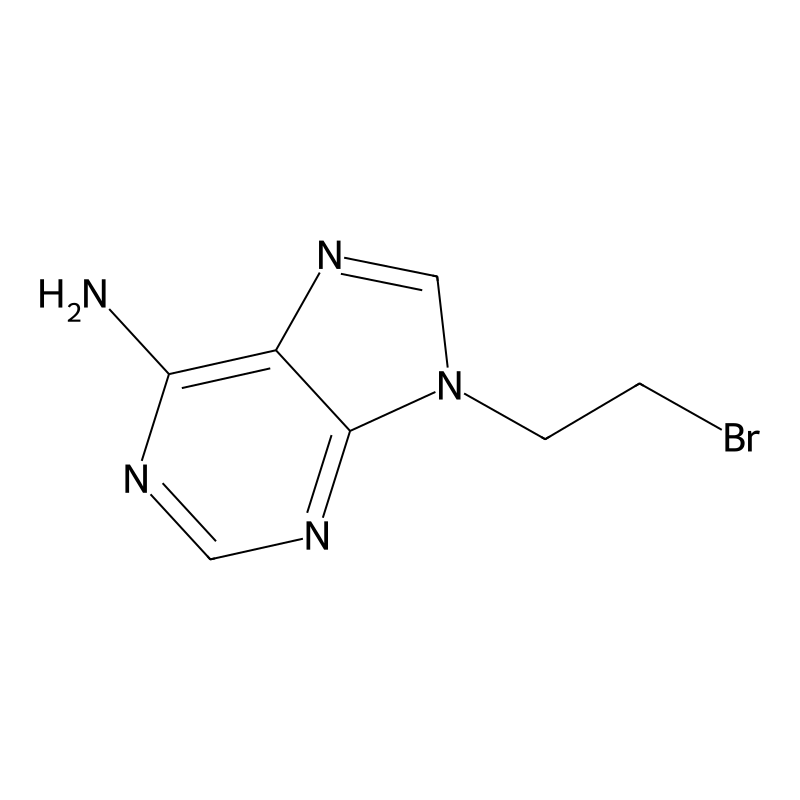

9-(2-Bromoethyl)-9h-purin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic & Biomolecular Chemistry

Summary of Application

Bromoethyl compounds are used in the bromofunctionalization of alkenes.

Methods of Application

The bromination of organic molecules has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants.

Results or Outcomes

Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields.

Biochemical Reagents

- Pharmaceutical Synthesis

- Summary of Application: Bromoethyl compounds, such as (2-Bromoethyl)benzene, play a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .

- Methods of Application: In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides. The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .

- Results or Outcomes: This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98%. The resulting compound served as a key intermediate in the production of β-peptidomimetics. These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides. They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .

- Summary of Application: (2-Bromoethyl)benzene is used as a building block for complex organic molecules and acts as an intermediate in industrial processes and research .

- Methods of Application: (2-Bromoethyl)benzene is synthesized through an anti-Markovnikov addition of hydrogen bromide to styrene, with specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent .

- Results or Outcomes: By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

- Summary of Application: (2-Bromoethyl)benzene is a moderately lipophilic compound used in pharmaceuticals and fine chemicals. It has limited solubility in water, acute toxicity, and can pose occupational exposure risks .

- Methods of Application: The specific methods of application for this compound are not provided in the source. Safety considerations are typically important in various laboratory procedures and experiments .

- Results or Outcomes: The outcomes or results of using this specific compound in safety considerations are not provided in the source .

Chemical Synthesis

Safety Considerations

9-(2-Bromoethyl)-9H-purin-6-amine, with the CAS number 68217-74-3, is a chemical compound characterized by a purine ring structure. This compound features a bromine atom attached to a two-carbon ethyl group at the 9th position and an amine group at the 6th position of the purine ring. The molecular formula of this compound is C7H8BrN5, and it has a molecular weight of approximately 242.08 g/mol . The unique structural attributes of 9-(2-Bromoethyl)-9H-purin-6-amine contribute to its potential reactivity and interactions in various chemical and biological contexts.

As there is limited information on 9-(2-Bromoethyl)-9h-purin-6-amine, its mechanism of action in any biological system remains unknown.

9-(2-Bromoethyl)-9H-purin-6-amine has potential applications in scientific research, particularly in studies related to nucleic acids and purine metabolism. Its unique structure may allow it to serve as a building block in the synthesis of more complex biomolecules or as a probe in biochemical assays. Additionally, compounds with similar structures are often investigated for their pharmacological properties, suggesting potential therapeutic applications .

Several compounds share structural similarities with 9-(2-Bromoethyl)-9H-purin-6-amine. These include:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 9-(Ethyl)-adenine | Ethyl group instead of bromoethyl | Lacks halogen; may have different reactivity |

| 6-Amino-9-bromopurine | Bromine at the 9-position | Different functional groups; focuses on amino substitution |

| 2-Amino-6-bromopurine | Amino group at the 2-position | Different positioning of functional groups |

| 9-(Chloroethyl)-adenine | Chlorine instead of bromine | Different halogen; potentially different biological activity |

These compounds are notable for their variations in halogen presence and functional group positioning. Such differences can significantly impact their chemical reactivity and biological interactions, making each compound unique in its applications and effects .

Alkylation Strategies for Purine Derivatives

The synthesis of 9-(2-bromoethyl)-9H-purin-6-amine primarily relies on regioselective nitrogen alkylation approaches that target the N9 position of the purine ring system. Research has demonstrated that purine derivatives function as ambident nucleophiles, with both N7 and N9 positions available for alkylation reactions [8] [9]. The regioselectivity of alkylation reactions depends significantly on reaction conditions, substrate structure, and the nature of the alkylating agent employed.

Tetrabutylammonium hydroxide has emerged as the most effective base system for achieving regioselective N9 alkylation of purine derivatives [8] [9]. Studies have shown that when 6-chloropurine is treated with alkyl halides using tetrabutylammonium hydroxide as the base in acetonitrile, predominantly N9-alkylated products are obtained with yields reaching 59% [8]. The reaction mechanism involves initial deprotonation of the purine nitrogen, followed by nucleophilic attack on the alkyl halide.

The choice of alkyl halide significantly influences reaction outcomes, with bromoalkyl derivatives demonstrating superior reactivity compared to their chloro analogs [8]. For 2-bromoethyl derivatives specifically, reaction conditions typically require temperatures of 50°C and reaction times of 4-24 hours to achieve optimal conversion rates [8]. The use of more reactive alkyl halides leads to faster reactions and exclusively N9-alkylated products, while less reactive halides may produce mixtures of N7 and N9 isomers [8].

| Alkylating Agent | Base System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| 2-Bromoethyl bromide | Tetrabutylammonium hydroxide | Acetonitrile | 50 | 59 | N9-selective [8] |

| 2-Chloroethyl chloride | Tetrabutylammonium hydroxide | Acetonitrile | 50 | 35 | Mixed N7/N9 [8] |

| Methyl iodide | Tetrabutylammonium hydroxide | Acetonitrile | Room temperature | 41 | N9-selective [8] |

Alternative alkylation strategies include the use of Grignard reagents, which typically favor N7 isomer formation [23]. However, for 2-bromoethyl substitution, direct alkylation methods using alkyl halides remain the preferred synthetic approach due to their operational simplicity and superior regioselectivity for the desired N9 position [8] [9].

Nucleophilic Substitution Reaction Optimization

The optimization of nucleophilic substitution reactions for 9-(2-bromoethyl)-9H-purin-6-amine synthesis requires careful consideration of multiple parameters including solvent effects, temperature control, and reaction kinetics. The mechanism typically proceeds via an SN2 pathway, where the purine nitrogen acts as the nucleophile attacking the carbon bearing the bromine atom [8] [10].

Solvent selection plays a critical role in reaction optimization. Acetonitrile has demonstrated superior performance compared to other organic solvents due to its ability to dissolve both purine substrates and quaternary ammonium bases while maintaining appropriate dielectric properties for SN2 reactions [8]. Alternative solvents such as dimethylformamide and dimethyl sulfoxide, while capable of dissolving purine substrates, often complicate product isolation and purification procedures [8].

Temperature optimization studies reveal that reactions conducted at room temperature typically require extended reaction times of 48 hours or longer, while elevated temperatures of 50-60°C reduce reaction times to 4-6 hours without compromising selectivity [8]. However, temperatures exceeding 60°C may lead to increased formation of N7 isomers and other side products [8].

The concentration of reactants significantly affects reaction outcomes. Optimal results are achieved when purine substrate concentrations range from 0.1-0.3 M in the chosen solvent system [8]. Higher concentrations may lead to decreased solubility and reduced reaction rates, while lower concentrations result in inefficient use of reagents and prolonged reaction times [8].

Base concentration optimization reveals that a slight excess of tetrabutylammonium hydroxide (1.2-1.5 equivalents) provides optimal results [8]. Insufficient base loading leads to incomplete conversion, while excessive base concentrations may promote competing side reactions including hydrolysis of the alkyl halide [8].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 50-60°C | Increased rate [8] | Maintained N9 selectivity [8] |

| Reaction Time | 4-6 hours | Optimal conversion [8] | Reduced side products [8] |

| Base Equivalents | 1.2-1.5 | Maximum yield [8] | Enhanced regioselectivity [8] |

| Substrate Concentration | 0.1-0.3 M | Balanced efficiency [8] | Consistent outcomes [8] |

Industrial-Scale Production Techniques

Industrial-scale synthesis of 9-(2-bromoethyl)-9H-purin-6-amine requires adaptation of laboratory procedures to accommodate larger reaction volumes, continuous processing requirements, and economic considerations. The most viable industrial approach involves a two-stage continuous flow process utilizing optimized reaction conditions derived from laboratory-scale studies [21] [22].

The first stage involves preparation of the purine substrate through established purine synthesis methodologies. Industrial purine production typically employs multi-step processes starting from readily available precursors such as formamidine derivatives or pyrimidine intermediates [11] [12]. These processes have been optimized for large-scale operation with typical production capabilities ranging from 100-1000 kg per batch [12].

Reactor design for the alkylation step requires specialized equipment capable of handling quaternary ammonium bases and maintaining precise temperature control. Continuous stirred tank reactors with temperature control systems are typically employed, with residence times of 2-4 hours at optimized temperatures [21]. The use of automated dosing systems ensures consistent reagent addition rates and maintains optimal stoichiometry throughout the process [21].

Process monitoring systems incorporate real-time analysis techniques including high-performance liquid chromatography for reaction progress monitoring and product quality assessment [14] [15]. These systems enable immediate process adjustments to maintain consistent product quality and yield optimization [14].

Waste management considerations include recovery and recycling of organic solvents, particularly acetonitrile, which represents a significant portion of production costs [21]. Distillation systems with appropriate safety measures are employed for solvent recovery, typically achieving recovery rates exceeding 95% [21].

| Process Parameter | Laboratory Scale | Industrial Scale | Scaling Factor |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 kg | 10⁴-10⁵ [12] |

| Reaction Time | 4-6 hours | 2-4 hours | Optimized for continuous flow [21] |

| Temperature Control | ±2°C | ±0.5°C | Enhanced precision [21] |

| Yield Consistency | ±5% | ±2% | Improved through automation [21] |

Purification and Characterization Protocols

Purification of 9-(2-bromoethyl)-9H-purin-6-amine requires specialized techniques due to the polar nature of the purine ring system and the presence of multiple nitrogen atoms capable of protonation. The primary purification approach involves recrystallization from appropriate solvent systems, typically employing polar protic solvents or solvent mixtures [27] [31].

Recrystallization procedures begin with dissolution of the crude product in a hot solvent system, commonly consisting of water-alcohol mixtures or pure alcoholic solvents [27]. The optimal recrystallization solvent for purine derivatives typically exhibits moderate polarity and hydrogen bonding capability to accommodate the purine ring system while providing adequate solubility differences between the target compound and impurities [27] [31].

Temperature control during recrystallization is critical for obtaining high-purity crystals. Controlled cooling rates of 1-2°C per hour from saturation temperature to room temperature typically provide optimal crystal formation and purity [27] [31]. Rapid cooling may result in co-crystallization of impurities or formation of metastable polymorphs [31].

Chromatographic purification methods serve as alternative or complementary approaches to recrystallization. High-performance liquid chromatography using reversed-phase columns with gradient elution systems provides effective separation of purine derivatives [14] [15] [16]. Typical mobile phase systems employ acetate buffer at pH 4.0 with methanol gradients, achieving complete separation in less than 15 minutes [15].

Analytical characterization employs multiple complementary techniques to confirm product identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with ¹H NMR revealing characteristic chemical shifts for the purine ring protons and the bromoethyl substituent [17] [20]. The N9-substituted isomer exhibits distinct chemical shift patterns compared to potential N7-substituted impurities [17].

Mass spectrometry analysis confirms molecular weight and fragmentation patterns characteristic of the bromoethyl purine structure [28]. High-resolution mass spectrometry provides exact mass determination, typically within 2 ppm accuracy for molecular ion confirmation [28].

| Analytical Method | Application | Typical Results | Specifications |

|---|---|---|---|

| ¹H NMR | Structure confirmation | Characteristic purine signals [17] | 400-600 MHz instruments [17] |

| Mass Spectrometry | Molecular weight confirmation | m/z 242.08 [2] | High-resolution capability [28] |

| HPLC | Purity assessment | >95% purity [15] | Reversed-phase columns [15] |

| Melting Point | Identity verification | Characteristic range [29] | Capillary methods [29] |

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide additional characterization data regarding thermal stability and potential polymorphic forms [29]. These methods are particularly important for industrial applications where thermal processing may be required [29].